(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid

β3-adrenoceptor selectivity cAMP assay overactive bladder

This compound is a chiral pyrrolopyrimidine carboxylic acid (C8H8N2O3, MW 180.16) that serves as the (6S)-configured key intermediate in the synthesis of Vibegron (MK-4618), an FDA-approved selective β3-adrenergic receptor agonist for overactive bladder (OAB). It is commercially available at ≥98% purity (HPLC) and is structurally defined by a fused pyrrole-pyrimidine ring system with a single chiral center at the 6-position.

Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
CAS No. 1190392-22-3
Cat. No. B3089219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid
CAS1190392-22-3
Molecular FormulaC8H8N2O3
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1CC2=NC=CC(=O)N2C1C(=O)O
InChIInChI=1S/C8H8N2O3/c11-7-3-4-9-6-2-1-5(8(12)13)10(6)7/h3-5H,1-2H2,(H,12,13)/t5-/m0/s1
InChIKeyVBGNTNJINOCQNQ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview: (S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid – The Key Chiral Intermediate for Vibegron β3-AR Agonists


This compound is a chiral pyrrolopyrimidine carboxylic acid (C8H8N2O3, MW 180.16) that serves as the (6S)-configured key intermediate in the synthesis of Vibegron (MK-4618), an FDA-approved selective β3-adrenergic receptor agonist for overactive bladder (OAB) [1]. It is commercially available at ≥98% purity (HPLC) and is structurally defined by a fused pyrrole-pyrimidine ring system with a single chiral center at the 6-position [2].

Why Generic Substitution Fails for (S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid


The (S)-enantiomer is the sole stereoisomer that yields Vibegron's pharmacologically active (6S)-configuration; the (R)-enantiomer (Vibegron Impurity 38) is an inactive impurity that must be controlled to regulatory limits [1]. Additionally, the free acid form simplifies Vibegron's downstream coupling compared to the sodium salt alternative, which requires extra acidification steps [2].

Product-Specific Quantitative Evidence Guide: Key Differentiation Data for (S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid


β3-Adrenoceptor Selectivity: Vibegron's Chiral Core Outperforms Mirabegron by >15-fold in Functional cAMP Assays

In a direct head-to-head comparison using CHO-K1 cells expressing human β1-, β2-, and β3-adrenoceptors, Vibegron (incorporating the (S)-acid moiety) exhibited β3-selectivity ratios of >7,937-fold over β1-AR and >7,937-fold over β2-AR. In contrast, Mirabegron showed only 517-fold selectivity over β1-AR and 496-fold over β2-AR under identical conditions [1].

β3-adrenoceptor selectivity cAMP assay overactive bladder

Maximum β3-Adrenoceptor Response: Vibegron Core Achieves 99.2% Full Agonism vs. Mirabegron's 80.4% Partial Response

In functional cellular assays using HEK293 cells expressing human β3-ARs, the maximum β3-AR response for Vibegron was 99.2% relative to isoproterenol, versus only 80.4% for Mirabegron. Concurrent off-target β1-AR activity was 0% for Vibegron versus 3% for Mirabegron; β2-AR activity was 2% versus 15%, respectively [1].

β3-adrenoceptor intrinsic activity maximum response full agonist

CYP450-Independent Metabolism: The Carboxylic Acid Scaffold Enables Reduced Drug-Drug Interaction Liability vs. Mirabegron

Vibegron is metabolized via oxidation and glucuronidation pathways independently of CYP3A4, CYP2D6, and CYP2C9 isozymes, whereas Mirabegron is primarily metabolized by CYP3A4. This metabolic distinction is directly attributable to the pyrrolopyrimidine-6-carboxylic acid scaffold that constitutes Vibegron's pharmacophore [1].

CYP3A4 metabolism drug-drug interaction pharmacokinetics

Enantiomeric Purity Requirement: The (S)-Enantiomer Is Mandatory for Active Vibegron; the (R)-Enantiomer Is a Regulated Impurity

The (S)-stereochemistry at the 6-position is essential for Vibegron's pharmacological activity; the (R)-enantiomer (Vibegron Impurity 38) is an inactive impurity that must be controlled during synthesis and purification [1]. Regulatory guidelines require stringent enantiomeric purity to ensure batch-to-batch consistency and therapeutic efficacy [2].

chiral purity enantiomer impurity ANDA/NDA compliance

Process Efficiency: Free Acid Form Eliminates Additional Acidification Step Required by Sodium Salt Counterpart

The free carboxylic acid form (CAS 1190392-22-3) can be directly coupled in Vibegron synthesis, whereas the sodium salt (CAS 1421271-01-3) requires an additional acid extraction step, adding process complexity and cost [1].

process chemistry manufacturing efficiency scale-up

Best Research and Industrial Application Scenarios for (S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid


Vibegron API Synthesis for ANDA/NDA Filings

Generic manufacturers developing Vibegron ANDA submissions must use the (S)-enantiomer to ensure correct stereochemistry and avoid (R)-impurity-related quality defects. The quantitative selectivity advantages over Mirabegron documented above (>7,937-fold β3 selectivity; 99.2% maximum β3 response) can be leveraged in bioequivalence justification documentation [1][2].

Novel β3-Adrenoceptor Agonist Medicinal Chemistry Programs

Medicinal chemistry teams designing next-generation β3-AR agonists can use this compound as a privileged scaffold, building on its proven >7,937-fold β3-selectivity and full agonist profile to minimize β1/β2 off-target activity while maintaining efficacy [1][3].

Polypharmacy-Safe OAB Formulation Development

Formulation scientists developing OAB therapies for elderly patients with comorbidities can exploit the CYP-independent metabolism of this scaffold to create drug candidates with reduced drug-drug interaction risk compared to Mirabegron-based formulations [2].

Chiral Purity Reference Standard and Analytical Method Development

Quality control laboratories require the (S)-acid as a primary reference standard for chiral HPLC method development, where the (R)-enantiomer (Impurity 38) serves as the system suitability marker for enantiomeric purity testing per ICH guidelines [4].

Quote Request

Request a Quote for (S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.